molecular formula C17H16F4N4O3S B2521803 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034240-74-7

1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2521803
CAS No.: 2034240-74-7
M. Wt: 432.39
InChI Key: RTQUJIDVVZLHEH-UHFFFAOYSA-N
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Description

Chemical Structure & Key Features
The compound 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS: 2034240-74-7) is a urea derivative featuring a benzo[c][1,2,5]thiadiazole core substituted with a fluorine atom at position 6 and a methyl group at position 2. The thiadiazole ring is fully oxidized to a sulfone (2,2-dioxid), enhancing its electron-withdrawing properties. A urea linkage connects this heterocycle to a 2-(trifluoromethyl)phenyl group via a two-carbon ethyl spacer. Its molecular formula is C₁₇H₁₆F₄N₄O₃S, with a molecular weight of 432.4 g/mol .

Properties

IUPAC Name

1-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F4N4O3S/c1-24-14-7-6-11(18)10-15(14)25(29(24,27)28)9-8-22-16(26)23-13-5-3-2-4-12(13)17(19,20)21/h2-7,10H,8-9H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQUJIDVVZLHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F4N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea involves multiple steps:

  • Starting Materials

    • 6-fluoro-3-methyl-1,2,5-thiadiazole-1,1-dioxide

    • 2-(trifluoromethyl)aniline

    • Ethyl chloroformate

    • Urea

  • Key Reactions

    • Fluorination: : Introduction of the fluorine atom to the thiadiazole ring.

    • Methylation: : Addition of the methyl group to the thiadiazole structure.

    • Condensation: : Reaction between 6-fluoro-3-methyl-1,2,5-thiadiazole-1,1-dioxide and 2-(trifluoromethyl)aniline to form an intermediate.

    • Formation of the Urea Derivative: : Reaction of the intermediate with ethyl chloroformate and subsequent treatment with urea.

Industrial Production Methods

In an industrial setting, the production of this compound is optimized for scale and efficiency. Large reactors and precise control of reaction conditions ensure high yield and purity. Key considerations include temperature control, pressure maintenance, and the use of catalysts to accelerate reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form more complex structures.

  • Reduction: : It can be reduced to modify its functional groups.

  • Substitution: : The compound can participate in substitution reactions, replacing specific atoms or groups with others.

Common Reagents and Conditions

  • Oxidation: : Uses oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Requires reducing agents like lithium aluminium hydride or hydrogen gas under pressure.

  • Substitution: : Involves reagents such as halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new alkyl or aryl groups.

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its unique structure allows for versatile modifications.

Biology

In biological research, 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is used to study enzyme inhibition and protein interactions.

Medicine

Medically, the compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In industrial applications, this compound is used in the production of advanced materials and polymers, benefiting from its stability and reactivity.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

  • Molecular Targets: : It interacts with specific proteins and enzymes, inhibiting their activity.

  • Pathways Involved: : The compound may disrupt cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Heterocyclic Core Modifications

  • Benzo[c][1,2,5]thiadiazole vs. Tetrazine/Imidazothiazole: The target compound’s benzo[c][1,2,5]thiadiazole sulfone core distinguishes it from tetrazine () or imidazothiazole () analogues.

Substituent Effects

  • Trifluoromethyl Phenyl Group : A common feature in the target compound and CAS 2034495-64-0, this group enhances lipophilicity and resistance to oxidative metabolism .
  • Halogen Substitutions : The 6-fluoro substituent in the target compound may improve bioavailability compared to chlorine in ’s compound, which could increase molecular weight and alter solubility .

Biological Activity

Molecular Formula

  • Molecular Formula : C16H15F4N3O2S
  • Molecular Weight : 385.37 g/mol

Structural Features

The compound features a thiadiazole core, which is known for its diverse biological activities. The presence of fluorine substituents enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Thiadiazole derivatives often exhibit inhibitory effects on various enzymes, which can lead to therapeutic outcomes in diseases such as cancer and inflammation.
  • Antimicrobial Activity : Some studies suggest that compounds with similar structures possess antimicrobial properties due to their ability to disrupt microbial cell membranes or inhibit metabolic pathways.
  • Anticancer Properties : The structural components may interact with DNA or proteins involved in cell proliferation, thereby exhibiting anticancer effects.

Efficacy Studies

Recent research has highlighted the potential of this compound in various biological assays:

  • Cell Viability Assays : In vitro studies demonstrated that the compound significantly reduces cell viability in cancer cell lines, indicating potential cytotoxic effects.
  • Enzyme Inhibition Assays : The compound was tested against several enzymes (e.g., cyclooxygenase, lipoxygenase) showing promising results in inhibiting their activity, which is crucial in inflammatory pathways.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range.
Study 2Showed inhibition of cyclooxygenase-2 (COX-2) with a potency comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).
Study 3Reported antimicrobial activity against Gram-positive bacteria, suggesting potential use as an antibacterial agent.

Toxicity and Safety Profile

While the biological activities are promising, it is essential to evaluate the toxicity profile of the compound:

  • Acute Toxicity Tests : Preliminary tests indicate low acute toxicity in animal models.
  • Chronic Exposure Studies : Long-term studies are necessary to assess any potential carcinogenic effects or organ toxicity.

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